

Application Notes and Protocols: Administering Gastrazole (Esomeprazole) via Protracted Venous Infusion

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Compound of Interest

Compound Name: Gastrazole

Cat. No.: B607603

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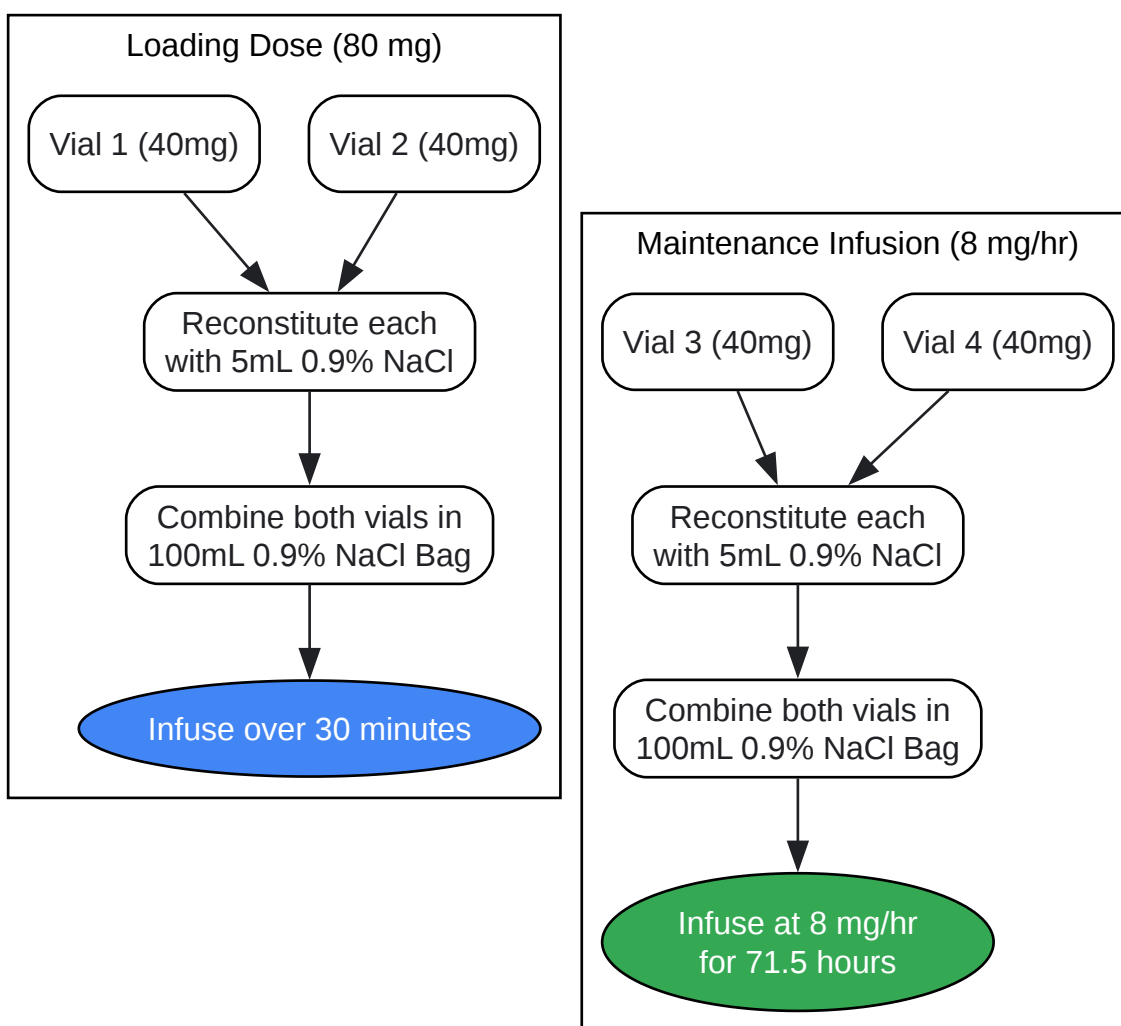
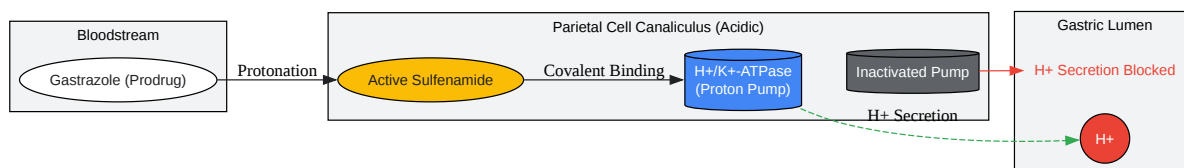
Introduction

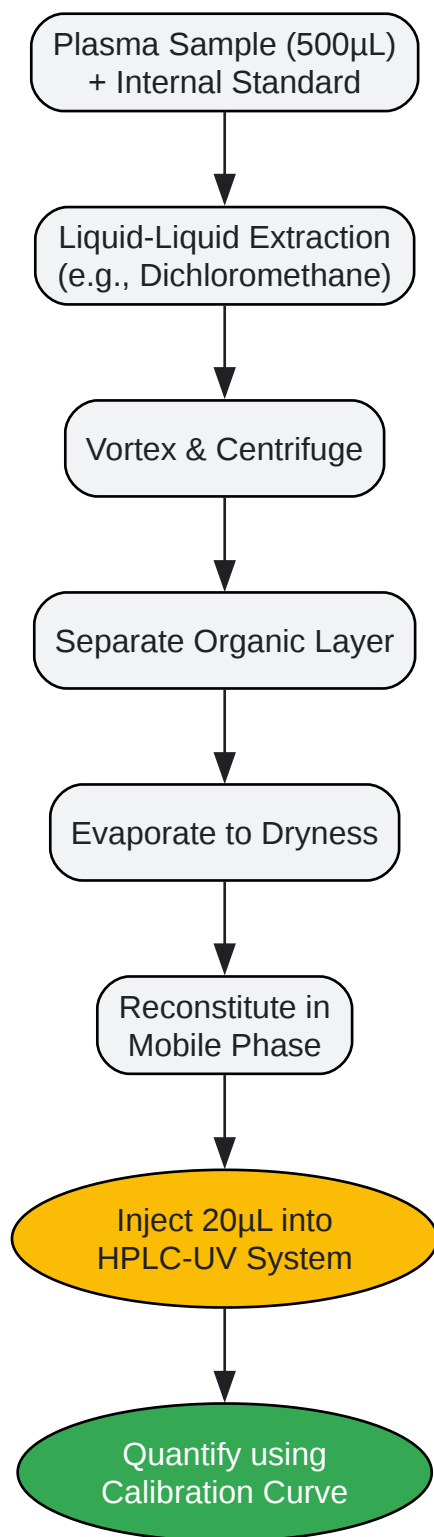
Gastrazole (Esomeprazole) is a proton pump inhibitor (PPI) belonging to the substituted benzimidazole class of compounds. As the S-isomer of omeprazole, it provides potent and sustained inhibition of gastric acid secretion.^{[1][2]} Its mechanism involves the specific, irreversible inhibition of the gastric H⁺/K⁺-ATPase (the proton pump) in parietal cells, which is the final step in the pathway of acid production.^{[2][3][4]} These application notes provide detailed protocols for the preparation and administration of **Gastrazole** via protracted venous infusion, a method often employed in clinical and research settings to maintain a consistently elevated intragastric pH, such as in the management of upper gastrointestinal bleeding following endoscopic treatment.^{[5][6][7]} Also included are key experimental protocols for preclinical and clinical research.

Mechanism of Action

Gastrazole is a weak base that, after systemic absorption, concentrates in the acidic environment of the secretory canaliculi of gastric parietal cells.^{[3][8]} Here, it is protonated and rapidly converted to its active form, a sulfenamide derivative.^{[1][3][8]} This active metabolite then forms a stable, covalent disulfide bond with cysteine residues on the luminal surface of the

H⁺/K⁺-ATPase enzyme.[1][4] This binding is irreversible, inactivating the pump and inhibiting both basal and stimulated acid secretion until new enzyme is synthesized.[4]





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